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Abstract
AZD5582 is a potent, second-generation, dimeric Smac mimetic that antagonizes the Inhibitor

of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein

Smac/DIABLO, AZD5582 targets and inhibits cIAP1, cIAP2, and XIAP, leading to the activation

of the non-canonical NF-κB signaling pathway and subsequent induction of apoptosis in cancer

cells. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of AZD5582, with a focus on its mechanism

of action and relevant experimental protocols.

Chemical Structure and Properties
AZD5582 is a synthetic organic molecule with a dimeric structure designed to mimic the N-

terminal AVPI motif of the native Smac protein. This bivalency is understood to contribute to its

high potency.[1]

Chemical Identifiers

IUPAC Name: (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-

[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-

(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-

yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide[2]
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CAS Number: 1258392-53-8[3]

Molecular Formula: C₅₈H₇₈N₈O₈[3]

SMILES: CN--INVALID-LINK--C(N--INVALID-LINK--

NC)=O)C6CCCCC6)=O)=O)C(C=CC=C4)=C4)

[C@@H]4CCC1)=O)C7CCCCC7">C@H=O)=O[4]

Physicochemical Properties
A summary of the key physicochemical properties of AZD5582 is presented in Table 1. While

specific experimentally determined pKa and logP values are not readily available in the public

domain, the provided solubility data offers insights into its behavior in various solvent systems.

The dihydrochloride salt of AZD5582 exhibits improved aqueous solubility.[5]

Table 1: Physicochemical and In Vitro Properties of AZD5582

Property Value Source(s)

Molecular Weight 1015.3 g/mol [4]

Appearance Crystalline solid [4]

Solubility (DMSO) 15 mg/mL [4]

Solubility (Ethanol) 30 mg/mL [4]

Solubility (DMF) 30 mg/mL [4]

cIAP1 BIR3 IC₅₀ 15 nM [2]

cIAP2 BIR3 IC₅₀ 21 nM [2]

XIAP BIR3 IC₅₀ 15 nM [2]

cIAP1 Degradation EC₅₀ 0.1 nM (in MDA-MB-231 cells) [4]

MDA-MB-231 Growth Inhibition

GI₅₀
<0.06 nM [4]
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Mechanism of Action: Non-Canonical NF-κB
Signaling
AZD5582 exerts its pro-apoptotic effects primarily through the activation of the non-canonical

Nuclear Factor-kappa B (NF-κB) signaling pathway. This is achieved by antagonizing the

cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2).

Under normal physiological conditions, cIAP1 and cIAP2 are components of a ubiquitin ligase

complex that continuously targets NF-κB-inducing kinase (NIK) for proteasomal degradation.

This keeps the non-canonical NF-κB pathway in an inactive state.

Upon introduction of AZD5582, the mimetic binds to the BIR3 domains of cIAP1 and cIAP2,

inducing their auto-ubiquitination and subsequent proteasomal degradation.[6][7] The

degradation of these IAPs leads to the stabilization and accumulation of NIK.[6]

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn

phosphorylates the p100 subunit of the NF-κB2/RelB complex.[8] This phosphorylation event

triggers the ubiquitination and proteasomal processing of p100 to its active p52 form. The

resulting p52/RelB heterodimer translocates to the nucleus, where it induces the transcription

of target genes, including TNFα.[6][8] The subsequent TNFα signaling, in the absence of the

protective effects of IAPs, leads to the activation of caspase-8 and the execution of apoptosis.

[7]
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Caption: AZD5582 induced non-canonical NF-κB signaling pathway.
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Experimental Protocols
The following sections outline generalized protocols for key in vitro assays used to characterize

the activity of AZD5582. These are intended as a guide and may require optimization for

specific cell lines and experimental conditions.

Cell Viability Assay (Luminescent ATP Assay)
This protocol is based on the principle that ATP is a marker of metabolically active, viable cells.

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[9]

Materials:

Cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

AZD5582 stock solution (in DMSO)

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal

density. Allow cells to adhere and resume logarithmic growth (typically overnight).

Compound Treatment: Prepare serial dilutions of AZD5582 in complete culture medium. Add

the desired concentrations of AZD5582 to the appropriate wells. Include vehicle control

(DMSO) wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under

standard cell culture conditions (37°C, 5% CO₂).
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Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room

temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's

instructions.

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate

to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent

equal to the volume of culture medium in each well.

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Subtract the average background luminescence (from wells with medium

only) from all experimental readings. Plot the luminescence signal against the concentration

of AZD5582 to determine the GI₅₀/IC₅₀.

Apoptosis Assay (Annexin V and Propidium Iodide
Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Cell line of interest

AZD5582 stock solution (in DMSO)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:
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Cell Treatment: Seed cells and treat with desired concentrations of AZD5582 and a vehicle

control for the specified duration (e.g., 24-48 hours).

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5

minutes).

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of

approximately 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

Differentiate cell populations based on their fluorescence:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for cIAP1 Degradation
This protocol allows for the detection of changes in protein levels, specifically the degradation

of cIAP1, following treatment with AZD5582.

Materials:

Cell line of interest
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AZD5582 stock solution (in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against cIAP1

Primary antibody for a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis: Treat cells with AZD5582 for the desired time points. Wash cells with ice-cold

PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Normalize protein concentrations and prepare lysates by adding

Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide

gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing steps.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify band intensities and normalize the cIAP1 signal to the loading control to

determine the extent of degradation.
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Caption: Generalized workflow for in vitro characterization of AZD5582.

Synthesis
The detailed chemical synthesis of AZD5582 is proprietary and not fully disclosed in publicly

available literature. However, it is described as a dimeric compound based on the AVPI

(Alanine-Valine-Proline-Isoleucine) motif of the Smac protein.[2] The synthesis of such complex
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dimeric Smac mimetics typically involves multi-step organic synthesis, likely employing peptide

coupling reactions and the formation of a rigid linker to connect the two monomeric units.[1][10]

Conclusion
AZD5582 is a highly potent IAP antagonist that induces apoptosis in cancer cells through the

targeted activation of the non-canonical NF-κB pathway. Its well-defined mechanism of action

and sub-nanomolar potency in vitro make it a valuable tool for cancer research and a candidate

for clinical development. The experimental protocols outlined in this guide provide a framework

for researchers to investigate the biological effects of AZD5582 in various cellular contexts.

Further research into its in vivo efficacy, safety profile, and potential combination therapies will

continue to define its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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